Cas no 2649058-68-2 (7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine)

7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine 化学的及び物理的性質
名前と識別子
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- 7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine
- EN300-1772415
- 2649058-68-2
- 7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine
-
- インチ: 1S/C12H13NO4/c1-8(13-7-14)9-5-10(15-2)12-11(6-9)16-3-4-17-12/h5-6,8H,3-4H2,1-2H3
- InChIKey: SSKGHIAZZMDRKJ-UHFFFAOYSA-N
- SMILES: O1CCOC2C(=CC(=CC1=2)C(C)N=C=O)OC
計算された属性
- 精确分子量: 235.08445790g/mol
- 同位素质量: 235.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 303
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 57.1Ų
7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1772415-2.5g |
7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine |
2649058-68-2 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1772415-10.0g |
7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine |
2649058-68-2 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1772415-1.0g |
7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine |
2649058-68-2 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1772415-10g |
7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine |
2649058-68-2 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1772415-1g |
7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine |
2649058-68-2 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1772415-0.5g |
7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine |
2649058-68-2 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1772415-5g |
7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine |
2649058-68-2 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1772415-0.1g |
7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine |
2649058-68-2 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1772415-0.05g |
7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine |
2649058-68-2 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1772415-0.25g |
7-(1-isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine |
2649058-68-2 | 0.25g |
$906.0 | 2023-09-20 |
7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
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-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxineに関する追加情報
7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine: A Comprehensive Overview
The compound 7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine (CAS No. 2649058-68-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzodioxines, which are known for their unique structural properties and versatile applications. The presence of the isocyanatoethyl group at the 7-position and the methoxy group at the 5-position introduces distinct functional characteristics that make this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of benzodioxines in the development of advanced materials, particularly in the context of their role as precursors for polyurethanes and other polymer systems. The isocyanatoethyl group in this compound is a key feature that enables its participation in polymerization reactions, making it a valuable component in the synthesis of high-performance polymers. Moreover, the methoxy group at the 5-position contributes to the compound's solubility and reactivity, further enhancing its utility in chemical processes.
One of the most notable advancements in the study of 7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine involves its application in drug delivery systems. Researchers have explored its potential as a carrier for bioactive molecules due to its ability to form stable complexes with various therapeutic agents. This property has led to investigations into its use in targeted drug delivery, where controlled release mechanisms can be engineered based on the compound's structural attributes.
In addition to its role in materials science and pharmacology, this compound has also gained attention in the field of catalysis. The benzodioxine framework provides a unique environment for catalytic reactions, particularly in asymmetric synthesis and organocatalysis. Recent findings suggest that this compound can act as a chiral auxiliary, facilitating enantioselective reactions that are crucial for the production of optically active compounds.
The synthesis of 7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine involves a multi-step process that combines principles from organic synthesis and polymer chemistry. Key steps include the formation of the benzodioxine ring system through cyclization reactions and subsequent functionalization to introduce the isocyanatoethyl and methoxy groups. These steps require precise control over reaction conditions to ensure high yields and product purity.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. As industries increasingly prioritize sustainability, researchers are exploring methods to design compounds like 7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine with enhanced biodegradability without compromising their functional properties. Preliminary studies indicate that certain modifications to its structure could improve its environmental profile while maintaining its performance characteristics.
In conclusion, 7-(1-Isocyanatoethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine (CAS No. 2649058-68-2) represents a cutting-edge material with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable asset in fields ranging from polymer science to pharmacology. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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